N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide
Description
N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide moiety linked via a hydrazinyl-oxoethyl chain to a 6-amino-5-nitropyrimidin-4-yl group.
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O5/c12-9-8(18(21)22)10(15-5-14-9)17-16-7(19)4-13-11(20)6-2-1-3-23-6/h1-3,5H,4H2,(H,13,20)(H,16,19)(H3,12,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVWDLMJBXZGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to analogs with hydrazinyl-oxoethyl linkages, heterocyclic cores, and bioactive substituents. Key comparisons include:
Structural Analogues with Hydrazinyl-Oxoethyl Linkages
- Compounds (1f, 1g, 2a–b): These urea derivatives feature thiazolyl-piperazinyl scaffolds and aromatic substituents. For example, 1f (yield: 70.7%, m.p. 198–200°C) includes a trifluoromethylphenyl group, which enhances lipophilicity compared to the target compound’s nitro-pyrimidine motif.
- Compounds (97c–e) : These furan-3-carboxamides (e.g., 97c : N-methyl; 97d : N-phenyl) share the hydrazinyl-oxoethyl-furan backbone but lack the pyrimidine ring. Their simpler structures may result in lower synthetic complexity but reduced target specificity compared to the nitro-pyrimidine-containing compound .
Functional Group and Bioactivity Comparisons
- Naphtho[2,1-b]furan Derivatives: Compounds like 5a–d incorporate benzylidene-hydrazine and acetamide groups. These demonstrated antibacterial activity, suggesting that hydrazine-linked heterocycles are pharmacologically relevant.
- Indole-Carboxamide Derivatives : Compounds such as 5i–l feature indole rings instead of pyrimidine. Indole’s planar structure may enhance DNA intercalation, but the absence of a nitro group could limit oxidative stress-mediated mechanisms observed in nitropyrimidines .
- Antioxidant Derivatives: Compounds like 3d–g with tert-butylphenolic groups exhibit antioxidant and cytotoxic activities. Their bulky substituents improve radical scavenging but may reduce bioavailability compared to the target compound’s compact structure .
Tabulated Comparison of Key Compounds
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